molecular formula C12H13N5O2 B2465553 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1798676-65-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2465553
CAS No.: 1798676-65-9
M. Wt: 259.269
InChI Key: GQEWJLZBXORKDX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of imidazo[1,2-b]pyrazole and isoxazole rings in its structure contributes to its diverse chemical and biological properties.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-9-10(8-15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEWJLZBXORKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds containing imidazole and pyrazole moieties. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide has been evaluated for its ability to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antibacterial Activity Overview

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

Anticancer Activity

The compound has also shown promise as an anticancer agent. Its structural components allow it to interact with cellular targets involved in tumor growth and proliferation. Studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Table 2: Anticancer Activity Overview

Compound NameCancer Cell LinePercent Growth Inhibition (PGI)
This compoundMDA-MB-231 (breast cancer)TBD
This compoundA549 (lung cancer)TBD

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including functionalization of the isoxazole and imidazole rings. The synthetic routes often employ coupling reactions and various protective group strategies to ensure high yields and purity.

Key Steps in Synthesis:

  • Step 1: Formation of the isoxazole core.
  • Step 2: Introduction of the imidazole moiety via coupling reactions.
  • Step 3: Final carboxamide formation through amide coupling techniques.

Therapeutic Potential

The diverse biological activities exhibited by this compound suggest its potential as a therapeutic agent in treating infections and cancers. Its unique molecular structure enables it to target specific biological pathways effectively.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole.

    Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib and rimonabant.

    Isoxazole Derivatives: Compounds featuring the isoxazole ring, such as isoxazole-4-carboxylic acid.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of imidazo[1,2-b]pyrazole and isoxazole rings, which imparts distinct chemical and biological properties

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring and an isoxazole moiety, which are known for their broad range of biological interactions. The molecular formula is C11H12N4O2C_{11}H_{12}N_4O_2, with a molecular weight of 232.24 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Target Interactions

This compound primarily acts through:

  • Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR. These kinases play critical roles in signaling pathways that regulate cell growth and division .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and melanoma cells. The compound's IC50 values against these cell lines suggest potent inhibitory effects comparable to established anticancer agents .

Cell Line IC50 (µM) Mechanism
Breast Cancer0.25BRAF(V600E) inhibition
Melanoma0.30EGFR inhibition
Lymphoma0.20Aurora kinase inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reveal that it exhibits activity against a range of bacteria and fungi, potentially acting by disrupting cell membrane integrity and inhibiting essential metabolic pathways .

Pharmacokinetics

This compound is characterized by:

  • Solubility : Highly soluble in polar solvents, which enhances its bioavailability.
  • Metabolism : Undergoes hepatic metabolism with potential for significant first-pass effect; further studies are needed to elucidate its metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
  • Inflammation Reduction : In animal models, this compound reduced symptoms of inflammation by modulating immune responses and lowering cytokine levels .
  • Synergistic Effects : Combining this compound with other anticancer agents has shown enhanced efficacy, suggesting potential for combination therapies in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, such as coupling imidazo[1,2-b]pyrazole derivatives with 5-methylisoxazole-4-carboxamide via ethyl linkers. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen .
  • Heterocyclic ring construction : For imidazo[1,2-b]pyrazole, cyclization reactions with hydrazines or ketones at controlled temperatures (60–100°C) are critical .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks based on neighboring substituents; the imidazo[1,2-b]pyrazole protons resonate at δ 7.2–8.5 ppm, while the isoxazole methyl group appears near δ 2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~345.15 g/mol) .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and imidazole N-H stretches (~3200 cm⁻¹) .

Q. How does the compound’s structure influence its solubility and stability?

  • The imidazo[1,2-b]pyrazole core enhances aromatic stacking but reduces aqueous solubility. Solubility can be improved via:

  • Co-solvents : DMSO or ethanol/water mixtures .
  • Salt formation : Hydrochloride salts of the carboxamide group .
    • Stability studies (TGA/DSC) under varying pH and temperature are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting crystallographic data for imidazo[1,2-b]pyrazole derivatives be resolved during structural validation?

  • Use SHELXL for refinement: Apply restraints to disordered atoms (e.g., ethyl linkers) and validate with R-factor convergence (<5% discrepancy) .
  • Cross-validate with PXRD to distinguish polymorphism vs. experimental artifacts .

Q. What strategies mitigate low yields in the final coupling step of the carboxamide group?

  • Activation of carboxylic acid : Pre-activate 5-methylisoxazole-4-carboxylic acid with HOBt/EDCI to enhance reactivity .
  • Solvent optimization : Switch from DMF to THF for sterically hindered reactions .
  • Reaction monitoring : Use LC-MS to identify intermediate byproducts (e.g., unreacted imidazo[1,2-b]pyrazole) .

Q. How can computational methods predict the compound’s biological target interactions?

  • Molecular docking : Screen against kinases or GPCRs using AutoDock Vina; prioritize hydrogen bonding with the carboxamide and π-π stacking of the imidazo[1,2-b]pyrazole .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance via cytochrome P450 .
  • Formulation adjustments : Use liposomal encapsulation to improve bioavailability .

Methodological Resources

  • Crystallography : SHELXL for refinement ; CCDC deposition for structural benchmarking .
  • Synthesis Protocols : Multi-step organic reactions with purity validation via HPLC .
  • Biological Assays : Kinase inhibition assays (IC50 determination) and cytotoxicity profiling (MTT assays) .

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